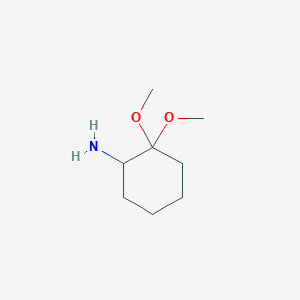

2,2-Dimethoxycyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLOLWDFKRJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethoxycyclohexan 1 Amine

Direct Synthesis Approaches

Direct approaches to 2,2-dimethoxycyclohexan-1-amine involve the formation of the amine group on a pre-existing 2,2-dimethoxycyclohexane framework. These methods offer a potentially more efficient route to the target molecule.

Reduction of 2,2-Dimethoxycyclohexane-1-carbonitrile Analogues to this compound

A well-established method for the synthesis of primary amines is the reduction of nitriles. In this context, the reduction of a 2,2-dimethoxycyclohexane-1-carbonitrile precursor would yield the desired this compound. This transformation can be achieved using various reducing agents.

Detailed Research Findings:

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. lumenlearning.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. The reaction typically proceeds by nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately forming an imine anion which is further reduced to the amine. lumenlearning.com Catalytic hydrogenation, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, represents another common and often milder approach.

Table 1: Common Reducing Agents for Nitrile to Amine Conversion

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly reactive, non-selective |

| Catalytic Hydrogenation (H₂, catalyst) | Pd/C, PtO₂, or Raney Ni, various solvents and pressures | Can be more selective, potential for over-reduction |

| Sodium Borohydride (NaBH₄) / Cobalt(II) chloride | Methanol (B129727) or ethanol | Milder alternative to LiAlH₄ |

Reductive Amination Strategies Involving Corresponding Ketoacetals (e.g., 2,2-Dimethoxycyclohexan-1-one)

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. This approach would involve the reaction of 2,2-dimethoxycyclohexan-1-one (B3052106) with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

Detailed Research Findings:

The direct reductive amination of ketones to yield primary amines can be achieved using various reagents and conditions. A common method involves the use of a reducing agent such as sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine intermediate over the starting ketone. The reaction is typically carried out in a protic solvent like methanol and often requires acidic catalysis to facilitate imine formation.

More recent developments have explored catalytic transfer hydrogenation conditions. For instance, CpIr complexes have been shown to effectively catalyze the direct reductive amination of ketones to primary amines using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. This method avoids the use of stoichiometric and often toxic metal hydride reagents.

Table 2: Selected Methods for Reductive Amination of Ketones

| Reagent System | Amine Source | Typical Conditions | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia | Methanol, pH ~6-7 | General methodology |

| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Ammonia | Various solvents, pressure | General methodology |

| Ammonium Formate / CpIr catalyst | Ammonium Formate | Organic solvent, heat | General methodology |

Nucleophilic Substitution Reactions for Amine Introduction

Another potential route involves the nucleophilic substitution of a suitable leaving group at the C1 position of a 2,2-dimethoxycyclohexane derivative. This would require a precursor such as 2-bromo-1,1-dimethoxycyclohexane or a similar compound with a good leaving group.

Detailed Research Findings:

The synthesis of vicinal amino alcohols through the ring-opening of epoxides by amines is a well-documented process. rroij.com This suggests that a related strategy involving an epoxide precursor derived from the corresponding cyclohexene (B86901) could be envisioned. However, a more direct nucleophilic substitution on a halo-acetal would be a more streamlined approach.

The success of this strategy would depend on the ability to selectively introduce a leaving group at the C1 position without affecting the geminal dimethoxy group. The reaction of the resulting halo-acetal with an amine source, such as ammonia or a protected amine equivalent, would then lead to the formation of this compound. The reaction conditions would need to be carefully controlled to avoid elimination reactions and to ensure the stability of the acetal (B89532).

Precursor Synthesis and Functional Group Interconversions

The successful implementation of the direct synthesis approaches relies on the availability of key precursors, namely 2,2-dimethoxycyclohexan-1-one and other functionalized 2,2-dimethoxycyclohexane derivatives.

Preparation of Cyclic Geminal Dimethoxy Structures (e.g., 1,1-Dimethoxycyclohexane (B1328912), 2,2-Dimethoxycyclohexan-1-one)

The formation of the geminal dimethoxy acetal is a critical step in the overall synthetic sequence.

The most common method for the preparation of geminal dimethoxy acetals is the acid-catalyzed reaction of the corresponding ketone with an excess of methanol.

Detailed Research Findings:

The acetalization of cyclohexanones is a reversible reaction that is typically driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent. A variety of acid catalysts can be employed, including mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts.

For the synthesis of 1,1-dimethoxycyclohexane, cyclohexanone (B45756) is treated with methanol in the presence of an acid catalyst. The synthesis of the more complex precursor, 2,2-dimethoxycyclohexan-1-one, would likely start from a suitably protected or functionalized cyclohexane-1,2-dione derivative, where one of the ketone functionalities is selectively converted to the dimethyl acetal. Alternatively, methods involving the oxidation of a pre-existing 2,2-dimethoxycyclohexane could be explored, although this may present selectivity challenges.

Table 3: Conditions for Acid-Catalyzed Acetalization of Cyclohexanones

| Ketone | Reagent | Catalyst | Conditions | Product |

| Cyclohexanone | Methanol | HCl | Room temperature to reflux | 1,1-Dimethoxycyclohexane |

| Cyclohexanone | Methanol | Solid Acid Catalysts | Varies with catalyst | 1,1-Dimethoxycyclohexane |

Compound Index

| Compound Name |

| This compound |

| 2,2-Dimethoxycyclohexane-1-carbonitrile |

| 2,2-Dimethoxycyclohexan-1-one |

| 1,1-Dimethoxycyclohexane |

| Cyclohexanone |

| Cyclohexane-1,2-dione |

| 2-Bromo-1,1-dimethoxycyclohexane |

| Lithium aluminum hydride |

| Raney nickel |

| Palladium on carbon |

| Sodium cyanoborohydride |

| Cp*Ir complexes |

| Ammonium formate |

| Hydrochloric acid |

| Sulfuric acid |

Precursor Synthesis and Functional Group Interconversions

Preparation of Cyclic Geminal Dimethoxy Structures (e.g., 1,1-Dimethoxycyclohexane, 2,2-Dimethoxycyclohexan-1-one)

Optimization of Reaction Conditions for Geminal Dimethoxy Formation

The creation of the 2,2-dimethoxy functionality, a dimethyl acetal, on a cyclohexanone precursor is a critical step in the synthesis of the target compound. This transformation is typically achieved by treating the corresponding ketone (e.g., an N-protected 2-aminocyclohexanone) with methanol in the presence of an acid catalyst. The reaction is an equilibrium process, and optimization is key to driving it toward the acetal product in high yield.

Key parameters for optimization include the choice of catalyst, temperature, and methods for water removal. Water is a byproduct of the reaction, and its effective removal shifts the equilibrium towards the product, in accordance with Le Châtelier's principle. This is often accomplished by using a dehydrating agent, such as trimethyl orthoformate, which reacts with the water generated. organic-chemistry.org Various acid catalysts, both Brønsted and Lewis acids, can be employed, and their strength and concentration can be tuned to balance reaction rate with the stability of other functional groups present in the molecule. organic-chemistry.org

Detailed research findings indicate that catalyst choice significantly impacts reaction efficiency. While strong protic acids are effective, milder catalysts are often preferred to avoid side reactions, especially with sensitive substrates.

Table 1: Optimization of Geminal Dimethoxy Formation from a Cyclohexanone Precursor

Strategic Placement and Manipulation of Protecting Groups for Amine Functionality

The presence of both an amine and an acid-sensitive acetal in the target molecule requires an orthogonal protecting group strategy. The choice of protecting group for the amine is critical, as its removal must not affect the integrity of the 2,2-dimethoxy group.

Benzyl (B1604629) Carbamate (B1207046) (Cbz) Protection and Deprotection Strategies

The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines due to its stability under a wide range of conditions and its selective removal. chem-station.com The protection of a precursor amine is typically achieved by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or potassium carbonate. synarchive.com

Deprotection of the Cbz group is most commonly accomplished via catalytic hydrogenolysis. taylorfrancis.com This process involves hydrogenation using a palladium on carbon (Pd/C) catalyst and a hydrogen source. taylorfrancis.comnih.gov The reaction cleaves the benzyl-oxygen bond, leading to an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and toluene. taylorfrancis.com This method is highly effective and chemoselective, as the conditions are mild and neutral, leaving acid-labile groups like acetals completely intact. rsc.org Alternatives to gaseous hydrogen, such as transfer hydrogenation with ammonium formate, can also be used. synarchive.com

tert-Butyloxycarbonyl (Boc) Protection in Acid-Sensitive Environments

The tert-butyloxycarbonyl (Boc) group is another prevalent amine protecting group, favored for its ease of installation using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org However, its primary liability is its sensitivity to acid. Standard deprotection protocols utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which would readily hydrolyze the 2,2-dimethoxycyclohexane moiety (an acetal). fishersci.co.ukchemistrysteps.com

Therefore, the use of the Boc group in the synthesis of this compound requires non-standard, milder deprotection methods that are compatible with the acid-sensitive acetal. Research has explored various conditions for Boc removal that avoid strong Brønsted acids. These methods often employ Lewis acids or other reagents that can selectively cleave the carbamate. For instance, reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in an organic solvent can effect deprotection under non-hydrolytic conditions. fishersci.co.uk Furthermore, certain Lewis acids, such as iron(III) chloride, have been shown to catalytically and selectively cleave a Boc group in the presence of other protecting groups. semanticscholar.org A recent study also reported a mild deprotection using oxalyl chloride in methanol, which was successful for substrates with acid-labile functionalities. nih.gov

Table 2: Comparison of Boc Deprotection Methods for Acid-Sensitive Substrates

Catalytic and Stereoselective Synthesis

Modern synthetic chemistry emphasizes not only the construction of molecules but also the control of their three-dimensional arrangement (stereochemistry) and the use of efficient and sustainable methods.

Exploration of Enantioselective Pathways for this compound

The target molecule, this compound, is chiral, existing as a pair of enantiomers. The development of enantioselective syntheses to produce a single enantiomer is a significant goal, particularly for applications in pharmaceuticals and materials science. While a specific enantioselective pathway for this exact molecule is not widely reported, several general strategies can be proposed based on established methodologies for related cyclohexylamine (B46788) derivatives.

One promising approach is the asymmetric [4+2] cycloaddition. A recently developed photoredox-catalyzed cycloaddition of benzocyclobutylamines with vinylketones provides access to highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity. rsc.orgnih.govrsc.org Preliminary investigations into an asymmetric version using a chiral phosphoric acid co-catalyst have shown moderate to good enantioselectivity, demonstrating the potential of this strategy. rsc.orgnih.gov Another established route is the asymmetric reductive amination of a ketone precursor, which can be achieved using chiral catalysts or chiral auxiliaries to induce stereoselectivity during the reduction of an intermediate imine.

Metal-Free and Green Chemistry Approaches in its Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org These principles can be applied to the synthesis of this compound.

A key reaction in amine synthesis is reductive amination of a ketone. acs.org While this often employs metal catalysts, metal-free approaches have been developed. For example, hydrosilylation using a pinacol-derived chlorohydrosilane activated by a Lewis base provides a metal-free method for the reductive amination of ketones with high functional group tolerance. nih.gov

Other green strategies focus on the choice of solvents and catalysts. Performing reactions in water, where possible, is a key green objective. nih.gov For the protection step, N-benzyloxycarbonylation of amines has been successfully demonstrated in water, offering an environmentally benign alternative to traditional organic solvents. nih.gov In deprotection steps, improving the efficiency and reusability of catalysts, such as the use of a mixed palladium and niobic acid-on-carbon system for hydrogenolysis, contributes to a greener process. nih.govacs.org Furthermore, the use of biocatalysis, such as transaminase enzymes for the conversion of ketones to amines, represents a highly efficient and environmentally friendly synthetic route. citedrive.com

Chemical Reactivity and Transformation Studies of 2,2 Dimethoxycyclohexan 1 Amine

Reactions of the Primary Amine Moiety

The nucleophilic nature of the primary amine in 2,2-Dimethoxycyclohexan-1-amine allows it to readily participate in reactions with electrophilic partners. This reactivity is fundamental to its application in organic synthesis.

Amidation and Peptide Coupling Reactions

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. nih.govmdpi.com this compound, with its primary amine, is a suitable substrate for these crucial transformations.

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental reaction. rsc.orgnih.gov In the case of this compound, this reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of a carboxylic acid. This process typically requires activation of the carboxylic acid to facilitate the removal of a water molecule. mdpi.comdiva-portal.org Various methods can be employed to drive this reaction, including thermal conditions or the use of dehydrating agents. researchgate.net The resulting N-(2,2-dimethoxycyclohexyl)amide derivatives are stable compounds with potential applications in various fields of chemical research.

To facilitate amide bond formation under milder conditions and improve yields, coupling reagents are frequently employed. researchgate.net Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for this purpose. peptide.combachem.comslideshare.net These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chegg.com This intermediate is then susceptible to nucleophilic attack by the primary amine of this compound, leading to the desired amide and a urea (B33335) byproduct. slideshare.netwikipedia.org For instance, DCC is highly effective in solution-phase synthesis, while DIC is often preferred in solid-phase synthesis due to the better solubility of its urea byproduct. peptide.com

Another effective coupling agent is N,N'-Carbonyldiimidazole (CDI). researchgate.netpeptide.com CDI activates the carboxylic acid by forming an acylimidazolide intermediate. This intermediate readily reacts with amines to form amides, with the byproducts being imidazole (B134444) and carbon dioxide. CDI is particularly useful for coupling peptide fragments. peptide.com The choice of coupling reagent can be critical in minimizing side reactions, such as racemization, especially when dealing with chiral substrates. bachem.com

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Key Feature |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used in solution-phase synthesis; forms a poorly soluble urea byproduct. peptide.com |

| Diisopropylcarbodiimide | DIC | Preferred for solid-phase synthesis due to the higher solubility of its urea byproduct. peptide.com |

| N,N'-Carbonyldiimidazole | CDI | Forms a reactive acylimidazolide intermediate; useful for peptide fragment coupling. peptide.com |

Derivatization for Enhanced Properties and Analysis

Chemical derivatization of the primary amine in this compound is a valuable strategy to modify its properties or to make it more amenable to certain analytical techniques.

Acylation of the primary amine can be readily achieved using various acylating agents. Trifluoroacetic anhydride (B1165640), for example, reacts with the amine to form a stable N-(2,2-dimethoxycyclohexyl)trifluoroacetamide derivative. This type of reaction can be useful for introducing a trifluoromethyl group, which can alter the compound's physicochemical properties. nih.gov

Chloroformates, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) and ethyl chloroformate, are another class of reagents used for derivatization. nih.govnih.gov These reagents react with the amine to form carbamates. Fmoc-Cl is particularly significant in peptide synthesis for the protection of amino groups, while other chloroformates are used in broader derivatization strategies for analytical purposes, such as enhancing detectability in chromatography. nih.govnih.gov

Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis, and also for the protection of functional groups in organic synthesis. colostate.eduresearchgate.netunishivaji.ac.in The primary amine of this compound can be silylated using various reagents.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that can derivatize amines, alcohols, and carboxylic acids. sigmaaldrich.comlobachemie.com The reaction of BSTFA with this compound would yield the corresponding N-trimethylsilyl derivative. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, allowing for the silylation of sterically hindered or less reactive amines. sigmaaldrich.comfujifilm.com

The tert-Butyldimethylsilyl (TBDMS) group is another common silyl (B83357) protecting group, often introduced using tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldimethylsilyl trifluoromethanesulfonate. rsc.orgnih.govresearchgate.net This group is known for its stability under a range of conditions, making it a valuable tool in multi-step synthetic sequences. nih.gov The silylation of this compound with a TBDMS reagent would provide a protected amine, allowing for selective reactions at other sites of a molecule. nih.govrsc.org

Table 2: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Primary Application |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization for gas chromatography (GC) analysis. sigmaaldrich.comlobachemie.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents like BSTFA. sigmaaldrich.comfujifilm.com |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Introduction of the TBDMS protecting group. rsc.orgnih.gov |

Reactivity of the Geminal Dimethoxy Group (Acetal/Ketal Functionality)

The geminal dimethoxy group in this compound is an acetal (B89532) (or more specifically, a ketal, as it is derived from a ketone). This functional group has its own characteristic reactivity, primarily centered around its stability under basic conditions and its susceptibility to cleavage under acidic conditions.

Acetals are stable in neutral or basic media but are readily hydrolyzed under acidic conditions to regenerate the parent carbonyl compound and the corresponding alcohol. In the case of this compound, acid-catalyzed hydrolysis would yield 2-aminocyclohexanone (B1594113) and two molecules of methanol (B129727).

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol).

Departure of methanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Protonation of the second methoxy group followed by elimination of a second molecule of methanol to give the final ketone product.

In the presence of a different alcohol and an acid catalyst, the geminal dimethoxy group can undergo transacetalization . This reaction involves the exchange of the methoxy groups with other alkoxy groups, leading to the formation of a new acetal.

Participation in Carbon-Carbon Bond Formation (e.g., Hosomi-Sakurai reaction involving 1,1-dimethoxycyclohexane)

The general mechanism, when applied to a related compound like 1,1-dimethoxycyclohexane (B1328912), proceeds as follows:

Activation: A strong Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃), activates the acetal by coordinating to one of the oxygen atoms, making it a better leaving group. jk-sci.comwikipedia.org

Nucleophilic Attack: The electron-rich allyltrimethylsilane (B147118) then attacks the electrophilic carbon atom. wikipedia.org This step is highly regioselective, with the attack occurring at the γ-carbon of the allylsilane. nrochemistry.com

Intermediate Stabilization: A key feature of this reaction is the formation of a β-silyl carbocation intermediate, which is stabilized by the silicon group through a phenomenon known as the β-silicon effect. wikipedia.org

Product Formation: The intermediate then eliminates the silyl group to form a new carbon-carbon double bond, yielding a homoallylic ether.

In the context of this compound, the acetal portion could similarly be activated to react with allylsilanes, leading to the formation of a new C-C bond at the C2 position of the cyclohexane (B81311) ring, assuming the amine functionality is appropriately protected or does not interfere with the Lewis acid catalyst.

Role as a Reversible Protecting Group

In complex multi-step syntheses, functional groups are often temporarily masked or "protected" to prevent them from reacting under certain conditions. researchgate.net A protecting group must be easy to install, stable to a range of reaction conditions, and readily removable under specific, often mild, conditions. researchgate.netbeilstein-journals.org

The this compound molecule contains two functionalities that can be viewed in the context of protecting groups:

Amine Protection: The primary amine can be protected using standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). beilstein-journals.org These groups are designed to be orthogonal, meaning one can be removed without affecting the other, which is crucial for selective synthesis. beilstein-journals.org For example, the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group is a protecting group for amines that is stable under various conditions but can be removed specifically under oxidative conditions. beilstein-journals.org

Ketal as a Protecting Group: The 2,2-dimethoxy functionality is a classic protecting group for a ketone. It is stable to basic and nucleophilic reagents but can be readily hydrolyzed back to the parent ketone under acidic conditions. This allows for extensive chemical modifications at other parts of the molecule, such as the amine group, before regenerating the ketone for further reactions. The use of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as reversible protection for peptide bonds demonstrates a similar concept of masking a reactive site to prevent unwanted side reactions, such as interchain association during solid-phase synthesis. rsc.org

Combined Reactivity and Tandem Reactions

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot without isolating intermediates. nih.gov This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time and resources.

The bifunctional nature of this compound makes it an ideal candidate for designed tandem reactions. A hypothetical tandem sequence could involve:

Initial Reaction at the Amine: The primary amine could participate in an initial transformation, for example, an aza-Michael addition to an α,β-unsaturated carbonyl compound. beilstein-journals.org

Deprotection and Second Reaction: Subsequent addition of an acid to the reaction mixture would hydrolyze the dimethoxy acetal to reveal a ketone.

Intramolecular Cyclization: This newly formed ketone could then react with another functionality, either present on the Michael adduct or added to the pot, in an intramolecular aldol (B89426) condensation or a similar cyclization reaction, leading to the rapid construction of complex polycyclic structures.

Such strategies, where multiple bond-forming events are triggered in a controlled sequence, are powerful tools in modern organic synthesis. nih.govberkeley.edu

Elimination and Decomposition Mechanisms

Understanding the thermal stability and decomposition pathways of a molecule is critical for its handling and for predicting its behavior in high-temperature reactions. Studies on related dimethoxycyclohexanes provide significant insight into the likely elimination and decomposition mechanisms for this compound.

Gas-Phase Elimination Kinetics of Related Dimethoxycyclohexanes

Research on the gas-phase elimination kinetics of the closely related compound 1,1-dimethoxycyclohexane has shown that it undergoes a unimolecular elimination to yield 1-methoxy-1-cyclohexene and methanol. researchgate.net This reaction is clean, follows first-order kinetics, and is not influenced by radical inhibitors, indicating a molecular mechanism rather than a free-radical chain process. researchgate.netacs.org

The kinetic parameters for this reaction were determined over a temperature range of 310–360 °C. researchgate.net The temperature dependence of the rate coefficient is described by the Arrhenius equation, providing quantitative data on the reaction's energetics. researchgate.net

Table 1: Arrhenius Parameters for the Gas-Phase Elimination of 1,1-Dimethoxycyclohexane

| Parameter | Value |

|---|---|

| Temperature Range | 310–360 °C |

| Pressure Range | 25–85 Torr |

| log A (s⁻¹) | 13.82 ± 0.07 |

| Activation Energy (Ea) | 193.9 ± 1.0 kJ/mol |

Data sourced from experimental studies on the homogeneous, unimolecular gas-phase elimination of 1,1-dimethoxycyclohexane. researchgate.net

Investigation of Transition States and Reaction Intermediates

Both experimental results and theoretical calculations using Density Functional Theory (DFT) have been employed to investigate the transition state of the methanol elimination from 1,1-dimethoxycyclohexane. researchgate.net The findings suggest a concerted, polar, four-membered cyclic transition state. researchgate.netusfq.edu.ec

Key features of this transition state include:

Asynchronous Bond Breaking: The C-O bond of the departing methoxy group is significantly elongated, while the Cβ-H bond is stretched to a lesser extent. This indicates a moderately asynchronous process where C-O bond cleavage is more advanced than C-H bond cleavage in the transition state. researchgate.net

Polar Character: There is some charge separation in the transition state, consistent with a polar mechanism. researchgate.net

Stereochemistry: For elimination reactions in cyclohexane systems, a coplanar arrangement of the departing atoms is generally required. libretexts.orglibretexts.org Specifically, E2 eliminations strongly favor an anti-periplanar orientation, where the hydrogen and the leaving group are in a diaxial conformation. libretexts.orglibretexts.org Although the gas-phase elimination is an intramolecular (Ei) reaction, the principle of orbital overlap remains crucial, favoring a cyclic arrangement that allows for the concerted formation of the new pi bond. dalalinstitute.com

In the thermal decomposition of the parent cyclohexane ring, the primary initiation step is the fission of a C-C bond to form a 1,6-hexyl diradical intermediate, which can then undergo further isomerization or fragmentation. rsc.orgrsc.org While the elimination of methanol from the dimethoxy functionality appears to be the lower energy pathway, under more forcing conditions, decomposition of the carbocyclic ring itself could occur.

Computational and Theoretical Investigations of 2,2 Dimethoxycyclohexan 1 Amine

Quantum Chemical Studies

Quantum chemical calculations are indispensable tools for elucidating the molecular properties of organic compounds. For a molecule like 2,2-Dimethoxycyclohexan-1-amine, these methods would provide deep insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust method for predicting the properties of organic molecules, balancing computational cost with accuracy. researchgate.net A DFT study of this compound, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger), would be the first step in its theoretical characterization. researchgate.netrsc.org

The primary goal of DFT calculations would be to locate the minimum energy conformations of the molecule. This involves optimizing the geometry of various possible isomers, particularly the cis and trans diastereomers arising from the relative positions of the amine and the gem-dimethoxy groups. For each diastereomer, DFT would be used to determine the preferred chair conformation by calculating the relative energies of conformers with the amine group in either an axial or equatorial position.

Furthermore, DFT calculations would yield a wealth of information about the electronic properties of this compound. Key electronic descriptors that would be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. The lone pairs of the nitrogen and oxygen atoms would be expected to be the most electron-rich sites.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information on charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding or steric repulsions. mdpi.com

For more accurate energy calculations, especially for reaction profiles, high-level ab initio methods would be employed. Methods like the Complete Basis Set (CBS-QB3) are known for their high accuracy in predicting thermochemical data.

These methods would be particularly useful for:

Calculating Accurate Conformational Energies: To precisely determine the energy difference between the axial and equatorial conformers of the amine group and to quantify the energetic effects of the gem-dimethoxy substituents.

Modeling Reaction Pathways: For instance, in studying the protonation of the amine group or its participation in nucleophilic substitution reactions, ab initio methods could be used to calculate the activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide high accuracy, they are computationally expensive for exploring the full conformational landscape of a flexible molecule like this compound. Molecular mechanics and dynamics simulations offer a computationally efficient alternative for this purpose.

The cyclohexane (B81311) ring is known to exist predominantly in a chair conformation, which minimizes both angle and torsional strain. pressbooks.pub Other higher-energy conformations include the boat and twist-boat. pharmacy180.com Molecular mechanics simulations, using force fields like MMFF94 or AMBER, would be employed to map the potential energy surface of the cyclohexane ring in this compound.

These simulations would confirm that the chair conformation is the most stable and would also determine the energy barriers for ring-flipping, the process that interconverts the two chair forms. While the boat and twist-boat conformations are expected to be significantly higher in energy, their relative energies would also be quantified. pressbooks.pubpharmacy180.com

The presence of the amine and gem-dimethoxy groups significantly influences the conformational equilibrium of the cyclohexane ring. The primary factor governing the preferred conformation is the minimization of steric strain, particularly 1,3-diaxial interactions. libretexts.orgacs.org

In general, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring. libretexts.org For this compound, the conformational analysis would focus on the orientation of the amine group.

Equatorial vs. Axial Amine Group: The conformer with the amine group in the equatorial position is expected to be more stable than the one with the amine group in the axial position. This is due to the avoidance of 1,3-diaxial interactions between the amine group and the axial hydrogens at the C4 and C6 positions. The energy difference between these two conformers is known as the A-value. While the specific A-value for an amino group can vary, it is generally large enough to strongly favor the equatorial position.

The following table illustrates typical A-values (conformational free energy differences) for related substituents, which indicates the energy cost of placing them in an axial position.

| Substituent | A-value (kcal/mol) |

| -NH2 | ~1.4 - 1.7 |

| -OH | ~0.9 - 1.0 |

| -OCH3 | ~0.6 |

| -CH3 | ~1.7 |

Data sourced from general organic chemistry principles and illustrative for comparison.

Elucidation of Reaction Mechanisms and Kinetics

Theoretical methods are powerful tools for investigating the mechanisms and kinetics of chemical reactions. For this compound, computational studies could elucidate various reaction pathways.

For example, the nucleophilic character of the amine group could be studied in reactions such as acylation or alkylation. DFT and ab initio calculations could be used to model the transition states of these reactions, providing insights into the reaction barriers and rate-determining steps. The influence of the neighboring gem-dimethoxy groups on the reactivity of the amine could also be assessed, for instance, through potential intramolecular hydrogen bonding or steric hindrance.

A hypothetical reaction coordinate diagram, as would be generated from such a study, is depicted below. This would show the energy changes as the reactants are converted to products via a transition state.

| Reaction Coordinate | Property | Description |

| Reactants | Relative Energy (kcal/mol) | 0 (Reference) |

| Transition State | Relative Energy (kcal/mol) | Activation Energy (Ea) |

| Products | Relative Energy (kcal/mol) | Enthalpy of Reaction (ΔH) |

This table represents a generic format for data that would be obtained from reaction mechanism studies.

Detailed Transition State Characterization (e.g., for Elimination Reactions)

The Hofmann elimination, a common reaction for amines, proceeds via an E2 mechanism. A critical feature of the E2 transition state is the requirement for an anti-periplanar arrangement of the departing leaving group and the β-hydrogen being abstracted. In a cyclohexane system, this translates to a diaxial conformation of these two groups. For the Hofmann elimination of this compound, the amine is first exhaustively methylated with methyl iodide to form the quaternary ammonium (B1175870) salt, N,N,N-trimethyl-2,2-dimethoxycyclohexan-1-ammonium iodide. This is then treated with a base, typically silver oxide in water, to generate the hydroxide (B78521) salt, which upon heating undergoes elimination.

The transition state for this elimination involves the hydroxide ion abstracting a proton from a β-carbon, the simultaneous breaking of the C-N bond of the bulky trimethylamino leaving group, and the formation of a π-bond. Due to the presence of the 2,2-dimethoxy substituents, there are two possible β-hydrogens that can be abstracted: one at the C6 position and one at the C3 position (if available, depending on the conformation).

The geometry of the transition state is heavily influenced by steric factors. The bulky N,N,N-trimethylammonium group prefers an equatorial position in the ground state of the cyclohexane chair. However, for the E2 elimination to occur, this group must occupy an axial position to achieve the necessary anti-periplanar alignment with an axial β-hydrogen. This requirement can lead to a higher energy transition state.

Computational studies on analogous substituted cyclohexylammonium salts would typically characterize the transition state by locating a first-order saddle point on the potential energy surface. This involves calculating the vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate (the concerted bond-breaking and bond-forming processes). The key geometric parameters of the transition state, such as the lengths of the breaking C-H and C-N bonds and the forming C=C bond, would be determined. For this compound, it is expected that the transition state leading to the less substituted alkene (Hofmann product) would be favored due to the steric bulk of the leaving group.

Prediction of Kinetic and Thermodynamic Parameters (e.g., Arrhenius Equation, Activation Energies)

Computational chemistry allows for the prediction of key kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. For the Hofmann elimination of this compound, these parameters can be estimated using quantum mechanical calculations, typically employing Density Functional Theory (DFT) methods.

Activation Energy (Ea): The activation energy is a critical kinetic parameter that can be calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. In the context of the Hofmann elimination, two competing pathways could exist, leading to the Zaitsev (more substituted) or Hofmann (less substituted) alkene. Computational studies on similar systems consistently show that the transition state leading to the Hofmann product is lower in energy due to reduced steric strain, thus having a lower activation energy.

Thermodynamic Parameters: Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine the spontaneity and position of the equilibrium. These can be calculated from the computed energies of the reactants and products. The Hofmann elimination is typically an endothermic process, but is driven by a significant increase in entropy as one molecule fragments into three (alkene, trimethylamine, and water).

While specific values for this compound are not available, data from analogous systems can provide estimations. For instance, a computational study on the gas-phase elimination of allyl cyclohexylamine (B46788) reported an activation energy of 171.7 kJ/mol. Although this is a different type of elimination (retro-ene), it provides a general idea of the energy barrier for such reactions in cyclohexyl systems.

Arrhenius Equation: The relationship between the rate constant (k), activation energy (Ea), and temperature (T) is described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor and R is the gas constant. The pre-exponential factor is related to the entropy of activation and can also be estimated from computational frequency calculations. By determining Ea and A, the rate constant for the elimination reaction can be predicted at various temperatures.

| Parameter | Predicted Trend for this compound Elimination | Rationale |

| Activation Energy (Ea) | Lower for Hofmann product formation | Reduced steric hindrance in the transition state leading to the less substituted alkene. |

| Enthalpy of Reaction (ΔH) | Positive (endothermic) | Breaking of C-H and C-N sigma bonds requires more energy than is released by the formation of the C=C pi |

Advanced Analytical Methodologies for 2,2 Dimethoxycyclohexan 1 Amine Research

Spectroscopic Characterization

Spectroscopy is the primary tool for the detailed molecular-level investigation of 2,2-Dimethoxycyclohexan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information essential for unambiguous identification and further study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their hybridization state. Together, these one-dimensional spectra are used to confirm the presence of the key functional groups: the primary amine, the two methoxy (B1213986) groups, and the cyclohexyl ring. The integration of proton signals allows for quantitative assessment, which is crucial for determining the purity of a sample.

A representative dataset for the primary NMR signals of this compound would be interpreted to confirm the molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.25 | s | 3H | OCH₃ |

| ~3.20 | s | 3H | OCH₃ |

| ~2.80 | m | 1H | H-1 (CH-NH₂) |

| ~1.90 - 1.20 | m | 8H | Cyclohexyl CH₂ |

| ~1.50 | br s | 2H | NH₂ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~100.0 | C-2 (C(OCH₃)₂) |

| ~55.0 | C-1 (CH-NH₂) |

| ~50.5 | OCH₃ |

| ~50.0 | OCH₃ |

| ~35.0 | Cyclohexyl CH₂ |

| ~28.0 | Cyclohexyl CH₂ |

| ~24.0 | Cyclohexyl CH₂ |

| ~22.0 | Cyclohexyl CH₂ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are necessary to definitively establish the bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the proton at C-1 and its neighbors on the cyclohexane (B81311) ring, as well as among the various methylene (B1212753) protons of the ring, confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would be used to unambiguously assign the proton signals for each specific carbon of the cyclohexyl ring. For instance, the proton signal at ~2.80 ppm would show a cross-peak with the carbon signal at ~55.0 ppm, confirming the C-1 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary centers and piecing together the molecular fragments. In this molecule, HMBC would show correlations from the methoxy protons (~3.20-3.25 ppm) to the quaternary ketal carbon (C-2, ~100.0 ppm), providing definitive proof of the gem-dimethoxy arrangement.

Variable Temperature NMR for Conformational Dynamics

The cyclohexane ring is not static; it undergoes a rapid "chair-flip" interconversion between two chair conformations at room temperature. researchgate.net Variable Temperature (VT) NMR is a powerful technique used to study these dynamics. researchgate.netrsc.org

For this compound, the key equilibrium is the ring-flip that interconverts the axial and equatorial positions of the C-1 amine group. By lowering the temperature of the NMR experiment, this conformational exchange can be slowed. At room temperature, the NMR signals appear as a weighted average of the two conformations. As the temperature is decreased, the signals for the individual conformers may broaden, coalesce, and then sharpen again at a sufficiently low temperature (the "coalescence temperature") into separate sets of signals for each distinct conformer. researchgate.net Analyzing these changes allows for the calculation of the energy barrier (ΔG‡) for the ring-flip and the determination of the relative populations of the axial-amine and equatorial-amine conformers. rsc.orgnih.gov Such studies are fundamental to understanding how the bulky gem-dimethoxy group at the C-2 position influences the conformational preference of the adjacent amine group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization.

Electron Ionization (EI) Mass Spectrometry and Diagnostic Ion Identification

In Electron Ionization (EI) Mass Spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule.

For this compound, the molecular ion peak (M⁺·) would confirm the compound's molecular weight. The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for cyclic amines and ketals include: whitman.edumiamioh.eduaip.org

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgnih.gov For this molecule, cleavage of the C1-C6 bond would be a favorable pathway.

Loss of a Methoxy Group: Loss of a methoxy radical (·OCH₃, 31 Da) or a molecule of methanol (B129727) (CH₃OH, 32 Da) from the ketal function is a common fragmentation pathway for gem-dimethoxy compounds.

Ring Cleavage: The cyclohexane ring can undergo fragmentation, often leading to the loss of neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da). whitman.edu

Identifying these characteristic fragment ions allows for the confirmation of the different structural components of the molecule. For example, a prominent peak at M-31 would be a strong indicator of the methoxy substituent.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. For this compound, these methods provide a characteristic spectral fingerprint.

As a primary amine, this compound is expected to exhibit two distinct N-H stretching bands in the IR spectrum, typically between 3400 and 3250 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group. openstax.org These bands are generally sharper and less intense than the O-H bands of alcohols that appear in a similar region. openstax.org Additionally, a key N-H bending (scissoring) vibration for primary amines is found in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad, strong band resulting from N-H wagging is also characteristic of primary amines and appears between 910 and 665 cm⁻¹. orgchemboulder.com The C-N bond of an aliphatic amine like this one will produce a weak to medium stretching band in the 1250-1020 cm⁻¹ range. orgchemboulder.com The two methoxy groups (-OCH₃) will contribute strong C-O stretching bands, typically in the 1150-1085 cm⁻¹ region for ethers.

Raman spectroscopy complements IR by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman is an excellent tool for identifying protein structures and analyzing various vibrational modes. livestockscience.in While IR is strong for polar groups like C=O and O-H, Raman is often better for C-C and C=C bonds. For this compound, the cyclohexane ring vibrations and symmetric stretches of the C-O and C-N bonds would be observable. The analysis of Raman spectra can reveal subtle chemical interactions and conformational information. nih.govspectroscopyonline.com

Table 1: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) orgchemboulder.com | Moderate |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650-1580 orgchemboulder.com | Weak |

| Primary Amine (-NH₂) | N-H Wag | 910-665 (broad, strong) orgchemboulder.com | Weak |

| Aliphatic Amine | C-N Stretch | 1250-1020 orgchemboulder.com | Moderate to Strong |

| Ether (-OCH₃) | C-O Stretch | 1150-1085 | Moderate |

| Alkane (Cyclohexane) | C-H Stretch | 2960-2850 | Strong |

| Alkane (Cyclohexane) | C-H Bend | 1470-1450 | Moderate |

Chromatographic Separation and Quantification

Chromatographic techniques are central to the analysis of this compound, allowing for its separation from complex mixtures and subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods. helsinki.fi The choice between them often depends on the volatility and thermal stability of the analyte and the desired sensitivity.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a versatile analytical technique well-suited for volatile compounds. researchgate.net However, the direct analysis of primary amines like this compound by GC can be challenging. labrulez.com Their high polarity and basicity cause them to interact with active sites on standard GC columns and in the sample pathway, leading to poor peak shapes (tailing) and reduced analytical accuracy. thamesrestek.co.uk

To overcome these issues, chemical derivatization is widely employed. This process converts the polar amine group into a less polar, more volatile derivative, which improves chromatographic performance. researchgate.netnih.gov Coupling GC with a mass spectrometry (MS) detector provides definitive identification based on the mass-to-charge ratio and fragmentation patterns of the analyte, in addition to its retention time. nih.gov

Derivatization is a critical step to enhance the suitability of amines for GC-MS analysis by increasing their volatility and thermal stability. iu.edu The main strategies include acylation, silylation, and alkylation. nih.gov

Acylation: This is one of the most widely used procedures for primary and secondary amines. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine's labile hydrogen to form a stable trifluoroacetyl derivative, resulting in improved chromatographic behavior. iu.edu

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edusigmaaldrich.com The ease of derivatization follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For less reactive amines, a catalyst like trimethylchlorosilane (TMCS) can be added to ensure the reaction goes to completion. researchgate.netsigmaaldrich.com

Alkylation: Alkyl chloroformates, such as isobutyl chloroformate (IBCF) or methyl chloroformate (MCF), react rapidly with amines to form carbamate (B1207046) derivatives. researchgate.netnih.gov These reactions are often high-yield and can be performed at room temperature in aqueous conditions. researchgate.net

The optimization of the derivatization protocol involves considering factors like reaction time, temperature, pH, and the ratio of reagent to analyte to ensure complete conversion and avoid byproduct formation. researchgate.netsigmaaldrich.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Derivatization Strategy | Reagent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl amide | Improves volatility and chromatographic performance. iu.edu |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl amide | Acylated compounds can be more stable than silylated ones. nih.gov |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) amine | Common, effective reagent for replacing active hydrogens. iu.edusigmaaldrich.com |

| Alkylation | Isobutyl chloroformate | IBCF | Isobutyl carbamate | Rapid reaction at room temperature with high yield. researchgate.net |

| Alkylation | Methyl chloroformate | MCF | Methyl carbamate | Enables simultaneous analysis of amino and non-amino organic acids. nih.gov |

The choice of capillary column is crucial for the successful GC analysis of amines. To prevent adsorption and peak tailing, columns must be highly inert and specifically designed for basic compounds. thamesrestek.co.uk This is typically achieved through special deactivation of the fused silica (B1680970) surface. labrulez.comrestek.com

Several types of stationary phases are suitable:

Base-Deactivated Mid-Polarity Phases: Columns like the Rtx-35 Amine, which has a 35% diphenyl / 65% dimethyl polysiloxane phase, are chemically altered to reduce tailing of basic compounds without requiring column priming. restek.com

Base-Modified Polyethylene Glycol (PEG) Phases: Columns such as the Carbowax® Amine are designed for analyzing primary, secondary, and tertiary amines. sigmaaldrich.com However, they can have lower temperature limits and reduced efficiency below 60 °C compared to siloxane columns. thamesrestek.co.uksigmaaldrich.com

Specialized Volatile Amine Phases: Columns like the Rtx-Volatile Amine are highly robust and can withstand repeated water injections, making them ideal for analyzing amines in challenging matrices. restek.com

A temperature-programmable oven is essential to facilitate the elution of higher-boiling amines. antpedia.com A typical temperature program for a related compound, cyclohexylamine (B46788), starts at a low temperature (e.g., 70°C) which is held for a few minutes, then ramped at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 150°C). osha.gov This gradient ensures that volatile impurities are separated at the beginning of the run while the analyte of interest elutes in a reasonable time with good peak shape.

Table 3: Recommended GC Capillary Columns for Amine Analysis

| Column Name | Stationary Phase Type | Key Feature |

|---|---|---|

| Rtx-35 Amine | Crossbond 35% diphenyl / 65% dimethyl polysiloxane | Mid-polarity phase chemically altered to reduce amine tailing. restek.com |

| Carbowax® Amine | Base-modified poly(ethylene glycol) | Specifically prepared for primary, secondary, and tertiary amines. sigmaaldrich.com |

| Optima® 5 Amine | Similar to 5% diphenyl / 95% dimethyl polysiloxane | Specially deactivated for polyfunctional amines, shows low tailing. labunlimited.com |

| Rtx-Volatile Amine | Proprietary base-deactivated phase | Highly inert and robust, withstands repeated water injections. restek.com |

Application of Derivatization in MS for Enhanced Volatility and Detection

Derivatization serves a dual purpose in GC-MS analysis. Firstly, it increases the volatility of polar compounds like this compound, which is a prerequisite for GC analysis. researchgate.net By replacing the active hydrogen on the nitrogen atom with a less polar group, intermolecular hydrogen bonding is eliminated, lowering the boiling point and allowing the compound to move through the GC column in the gas phase.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for compounds that are non-volatile or thermally labile. mdpi.com A significant challenge in analyzing this compound by HPLC is its lack of a strong chromophore, making it difficult to detect with a standard UV-Vis detector.

To overcome this, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine. thermofisher.com A common reagent for primary amines is o-phthalaldehyde (B127526) (OPA), which reacts rapidly to form a highly fluorescent and UV-active isoindole derivative. thermofisher.comresearchgate.net This allows for sensitive detection at low concentrations. The separation is typically achieved on reverse-phase columns (e.g., C8 or C18) using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.com

The use of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is highly advantageous. A DAD acquires the entire UV-Vis spectrum at each point in the chromatogram. nih.gov This capability is invaluable for:

Peak Purity Assessment: It can determine if a chromatographic peak consists of a single compound or co-eluting impurities. nih.gov

Compound Identification: The acquired spectrum can be compared to a library of spectra for positive identification of the derivatized amine. nih.gov

Method Development: It allows for the selection of the optimal wavelength for quantification, maximizing the signal-to-noise ratio for the analyte. nih.gov

Pre-column Derivatization Strategies for Primary Amines in HPLC

Primary amines, such as this compound, often lack a significant chromophore, which makes their detection by UV-Vis spectrophotometry in HPLC challenging. Pre-column derivatization addresses this limitation by reacting the amine with a reagent to form a derivative that is easily detectable, typically due to the introduction of a chromophoric or fluorophoric tag. thermofisher.com This chemical modification not only improves detection sensitivity but can also enhance the chromatographic properties of the analyte, leading to better resolution and peak shape. thermofisher.comnih.gov

Several reagents are commonly employed for the derivatization of primary amines prior to HPLC analysis. These include:

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. actascientific.comactascientific.com This method is valued for its speed and the stability of the resulting derivatives. thermofisher.com However, OPA does not react with secondary amines. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.comactascientific.com This makes it a versatile choice for amine analysis.

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines to yield highly fluorescent dansyl-amides. thermofisher.comresearchgate.net The resulting derivatives are stable and can be detected at very low concentrations. researchgate.net

4-Chloro-7-nitrobenzofurazan (NBD-Cl): This reagent is used to form derivatives with non-chromophoric moieties, enabling their detection. orientjchem.org

The choice of derivatization reagent depends on several factors, including the nature of the analyte, the required sensitivity, the presence of interfering substances, and the available detection systems. For a primary amine like this compound, any of the above reagents could be suitable. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete derivatization and avoid the formation of by-products. thermofisher.comnih.gov

| Derivatization Reagent | Abbreviation | Reacts With | Detection Method | Key Advantages |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence, UV | Fast reaction, stable derivatives. thermofisher.comactascientific.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV | Versatile, stable derivatives. thermofisher.comactascientific.com |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl Chloride | Primary and Secondary Amines | Fluorescence | High sensitivity, stable derivatives. thermofisher.comresearchgate.net |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Primary and Secondary Amines | UV, Fluorescence | Effective for non-chromophoric compounds. orientjchem.org |

Method Development for Separation and Quantification of this compound

Developing a robust HPLC method for the separation and quantification of this compound involves a systematic approach to optimize several chromatographic parameters. nih.gov As a chiral compound, the separation of its enantiomers is a critical consideration, which can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent followed by separation on an achiral column. nih.govchiralpedia.com

Key Steps in Method Development:

Column Selection: For the separation of the derivatized amine, a reversed-phase column, such as a C8 or C18, is typically the first choice. researchgate.net The choice between C8 and C18 will depend on the hydrophobicity of the derivative. For chiral separations, a specialized chiral stationary phase, like those based on cellulose (B213188) or amylose (B160209) derivatives, would be necessary. nih.gov

Mobile Phase Optimization: The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution. researchgate.net A gradient elution, where the proportion of the organic modifier is changed over time, is often employed for complex samples or to improve peak shape. researchgate.net The pH of the aqueous phase can also significantly influence the retention of amine derivatives.

Derivatization Optimization: As discussed in the previous section, the choice of derivatizing reagent is crucial. Once selected, the reaction conditions (reagent concentration, buffer pH, temperature, and time) must be optimized to ensure complete and reproducible derivatization.

Detection Parameters: The detector settings, such as the excitation and emission wavelengths for fluorescence detection or the specific wavelength for UV detection, are optimized for maximum sensitivity of the derivative. orientjchem.org

Validation: Once the method is developed, it must be validated according to established guidelines to ensure its accuracy, precision, linearity, robustness, and sensitivity (limit of detection and limit of quantification). researchgate.netarikesi.or.id

| Parameter | Typical Conditions for Achiral Separation | Typical Conditions for Chiral Separation |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., Chiralpak IC), 250 mm x 4.6 mm, 5 µm orientjchem.org |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Isocratic mixture of solvents like Methanol, Ethanol, and an amine modifier (e.g., Diethylamine) orientjchem.org |

| Derivatization Reagent | OPA/thiol, FMOC-Cl, or Dansyl Chloride | A chiral derivatizing agent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) acs.org |

| Flow Rate | 1.0 mL/min | 1.0 mL/min orientjchem.org |

| Detection | Fluorescence or UV/Vis based on the derivative | UV at a specific wavelength (e.g., 340 nm for NBD derivatives) orientjchem.org |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For a compound like this compound, this method can provide precise information on bond lengths, bond angles, and the conformation of the cyclohexyl ring, including the stereochemical relationship between the amine and dimethoxy groups.

While a specific crystal structure for this compound is not publicly available, the principles of the technique can be illustrated by examining the crystal structures of related cyclohexylamine derivatives. nih.gov The process involves growing a single, high-quality crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined. mdpi.com

For cyclohexylamine derivatives, X-ray crystallography has been used to determine the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the axial or equatorial orientation of the substituents. nih.gov In a study on cyclohexylamine, X-ray crystallography revealed its binding mode within the active site of an enzyme, providing crucial insights into its inhibitory mechanism. nih.gov This highlights the power of the technique not only for fundamental structural characterization but also for understanding intermolecular interactions.

The structural information obtained from X-ray crystallography is vital for understanding the compound's chemical reactivity, physical properties, and biological activity. It serves as the ultimate reference for confirming the structure of newly synthesized compounds and for computational modeling studies.

Applications and Future Research Directions of 2,2 Dimethoxycyclohexan 1 Amine

Role as a Versatile Synthetic Building Block

The primary utility of 2,2-dimethoxycyclohexan-1-amine lies in its capacity as a bifunctional building block. The presence of two distinct functional groups allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the construction of complex molecular architectures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. uwindsor.cabeilstein-journals.org The structure of this compound is well-suited for the synthesis of such compounds. The general strategy involves the deprotection of the ketal to unveil the ketone, followed by cyclization reactions.

For instance, the synthesis of annulated triazoles, a class of heterocycles with a broad spectrum of biological activities, can be envisioned starting from the corresponding α-amino ketone. rsc.orgmatrix-fine-chemicals.com The typical synthetic pathway would involve the hydrolysis of the dimethoxy ketal in this compound to yield 2-aminocyclohexanone (B1594113). This α-amino ketone is a key intermediate which, due to potential instability, is often generated in situ. uwindsor.ca The subsequent reaction of this intermediate with a suitable reagent containing the requisite nitrogen framework would lead to the formation of the desired heterocyclic system. The development of metal-free click chemistry and other alternative cyclization methods has expanded the toolbox for creating diversely functionalized 1,2,3-triazoles from various precursors. rsc.org

The table below outlines a hypothetical reaction pathway for the formation of an annulated triazole, illustrating the potential of this compound as a precursor.

| Step | Reactant | Reagents and Conditions | Product | Purpose |

| 1 | This compound | Aqueous Acid (e.g., HCl) | 2-Aminocyclohexanone | Deprotection of the ketone |

| 2 | 2-Aminocyclohexanone | Diazotizing agent (e.g., NaNO2, HCl), followed by a source of the third nitrogen atom (e.g., an azide) | Annulated Triazole | Formation of the heterocyclic ring |

Cyclic amines and their derivatives are prevalent in a wide range of biologically active natural products and synthetic drugs. nih.gov The cyclohexane (B81311) framework of this compound provides a scaffold that can be elaborated into more complex structures. Chiral and highly functionalized cyclohexanes, often derived from carbohydrates or other chiral pool starting materials, are valuable building blocks in the total synthesis of natural products. youtube.com

While specific examples of the use of this compound in the total synthesis of a named natural product or pharmaceutical are not prominent in the literature, its structural motifs are found in various bioactive molecules. For example, the synthesis of (2-oxaadamant-1-yl)amines, which have been evaluated as NMDA receptor antagonists, highlights the pharmaceutical relevance of cage-like amine structures that can be accessed from cyclic precursors. nih.gov The synthesis of complex natural products often relies on the strategic use of protected functional groups, and the dimethoxy ketal in the target compound fits this role perfectly.

Exploration in Material Science and Polymer Chemistry

The incorporation of amine functionalities into polymers and materials is a widely used strategy to impart specific properties, such as pH-responsiveness, a capacity for post-synthetic modification, and the ability to coordinate with metal ions. beilstein-journals.org Polymers with amine groups are valuable for applications in drug delivery, gene therapy, and as functional coatings.

Although direct applications of this compound in this field are not yet established, its potential is significant. The primary amine group can be used to initiate the polymerization of certain monomers or can be incorporated into a polymer backbone through condensation reactions. For example, amine-functionalized initiators are used in the synthesis of telechelic polymers, which have reactive groups at both ends of the polymer chain. beilstein-journals.org Furthermore, the amine group can be used to functionalize the surface of materials or to modify the structure of porous coordination cages, potentially altering their solubility and porosity. mdpi.com

Design of Functionalized Derivatives for Specific Chemical Applications

The reactivity of the primary amine in this compound allows for the straightforward synthesis of a wide array of derivatives. These functionalized derivatives could be tailored for specific applications in medicinal chemistry, catalysis, and beyond. General reactions of amines, such as acylation and alkylation, can be readily applied to this molecule to introduce new functional groups. libretexts.org

The table below lists some potential functionalized derivatives of this compound and their possible applications.

| Derivative Type | Synthetic Method | Potential Application |

| Amides | Reaction with acid chlorides or anhydrides | Intermediates for further functionalization, potential bioactive molecules |

| Sulfonamides | Reaction with sulfonyl chlorides | Pro-drugs, enzyme inhibitors |

| Secondary/Tertiary Amines | Reductive amination with aldehydes or ketones | Building blocks for more complex molecules, catalysts |

| Schiff Bases (Imines) | Condensation with aldehydes or ketones | Ligands for metal catalysts, intermediates for heterocycle synthesis |

The development of methods for the direct functionalization of C-H bonds adjacent to the amine group could further expand the range of accessible derivatives, leading to novel molecular scaffolds. researchgate.net

Emerging Research Opportunities and Challenges

The full potential of this compound as a synthetic tool is yet to be realized. Several areas of research could lead to new and valuable applications for this compound and its derivatives.

The principles of green chemistry encourage the development of synthetic methods that are environmentally benign, efficient, and use renewable resources. For a building block like this compound to be widely adopted, the development of sustainable synthesis routes is crucial. This could involve the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives. cymitquimica.com

One potential approach is the development of catalytic, one-pot procedures that minimize waste and energy consumption. For example, the synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines has been achieved using a transition-metal-free, dehydrogenative protocol, which represents a step towards more sustainable chemical manufacturing. researchgate.net Applying similar principles to the synthesis of this compound and its downstream applications would be a significant advancement.

Investigation of Stereochemical Control in Reactions

The inherent chirality of this compound, stemming from the stereocenter at the C-1 position, makes it a compelling candidate for applications in asymmetric synthesis. The fixed spatial arrangement of the amine and the gem-dimethoxy groups could allow it to serve as a chiral auxiliary or ligand, influencing the stereochemical outcome of a reaction.

Future research could explore its efficacy in a variety of stereoselective transformations. For instance, its use as a chiral directing group could be investigated in reactions such as aldol (B89426) additions, Michael reactions, or diastereoselective alkylations. The steric bulk of the gem-dimethoxy groups, coupled with the coordinating ability of the amine, could create a well-defined chiral environment around a reactive center, leading to high levels of stereocontrol.

Table 1: Potential Areas of Investigation for Stereochemical Control

| Reaction Type | Potential Role of this compound | Desired Outcome |

| Asymmetric Aldol Reactions | Chiral Auxiliary or Ligand for a Metal Catalyst | High Diastereo- and Enantioselectivity |

| Michael Additions | Chiral Catalyst or Component of an Organocatalyst | Enantioselective Formation of Carbon-Carbon Bonds |

| Diastereoselective Alkylations | Chiral Directing Group | Control over the Formation of New Stereocenters |

Further Mechanistic Elucidation of Complex Reactions

The unique electronic and steric properties of this compound could be leveraged to probe the mechanisms of complex chemical reactions. The presence of the acetal (B89532) functionality in close proximity to the amine group could lead to interesting reactivity and provide insights into reaction pathways.